4-O-methylxanthohumol
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Overview
Description
4-O-methylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2' and 4', methoxy group at positions 4 and 6' and a prenyl group at position 3'. It is a member of chalcones, an aromatic ether and a member of resorcinols. It derives from a trans-chalcone. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Antioxidant and Antiproliferative Activities
4-O-Methylxanthohumol, a derivative of xanthohumol, has been studied for its potential antioxidant and antiproliferative activities. A study by Tronina et al. (2013) investigated the biotransformation of xanthohumol, leading to derivatives including this compound, and found these compounds exhibited strong antioxidant and antiproliferative activities against human colon cancer cell lines (Tronina, Bartmańska, Milczarek, Wietrzyk, Popłoński, Rój, & Huszcza, 2013).
Role in Biosynthesis
The biosynthetic pathway of xanthohumol in lupulin glands involves key steps like prenylation and O-methylation, with this compound being a significant product of these processes. Nagel et al. (2008) conducted a study on hop glandular trichomes, identifying an O-methyltransferase that catalyzes the biosynthesis of xanthohumol, leading to the formation of this compound (Nagel, Culley, Lu, Liu, Matthews, Stevens, & Page, 2008).
Potential in Enhancing Drug Activity
The potential of this compound to enhance the activity of other drugs has been explored. Stompor et al. (2017) synthesized derivatives of isoxanthohumol, including this compound, and evaluated their antiproliferative activity. They found that these compounds, particularly the acylated derivatives, showed significant cytotoxicity against various cancer cell lines and might potentiate the activity of other anticancer drugs (Stompor, Świtalska, Podgórski, Uram, Aebisher, & Wietrzyk, 2017).
Properties
Molecular Formula |
C22H24O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)5-11-17-19(24)13-20(27-4)21(22(17)25)18(23)12-8-15-6-9-16(26-3)10-7-15/h5-10,12-13,24-25H,11H2,1-4H3/b12-8+ |
InChI Key |
HOOCUUOYPZNVKX-XYOKQWHBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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